4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine
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Overview
Description
4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure includes a pyrimidine ring substituted with a chloro group at the 4-position, a cyclopropylmethyl group at the 2-position, and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloro-4,6-dimethoxypyrimidine, the compound can be synthesized through a series of substitution reactions where the methoxy groups are replaced with the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethoxypyrimidine
- 4-Chloro-2-methylpyrimidine
- 2-Cyclopropylmethylpyrimidine
Uniqueness
4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which can confer distinct chemical and biological properties. The presence of the cyclopropylmethyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), pharmacological applications, and relevant case studies.
The primary biological activity of this compound involves its interaction with various molecular targets, particularly tropomyosin receptor kinases (TRKs). These kinases are crucial for cellular proliferation and differentiation. The compound inhibits TRK activity, impacting downstream signaling pathways such as:
- Ras/Erk Pathway : Involved in cell growth and survival.
- PI3K/Akt Pathway : Plays a role in cell metabolism and survival.
- PLC-γ Pathway : Important for cellular signaling and calcium mobilization.
The inhibition of TRKs leads to reduced kinase activity, which has been associated with potential therapeutic effects in various cancers, including colorectal cancer and non-small cell lung cancer.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key findings from SAR studies:
Substituent | Biological Activity | IC50 (nM) | Notes |
---|---|---|---|
Cyclopropylmethyl | High potency against TRKs | 72 | Optimal group for activity enhancement |
Methyl | Moderate potency | 150 | Contributes to lipophilicity |
Chlorine (at position 4) | Increases selectivity for TRK inhibition | - | Enhances binding affinity |
These findings indicate that modifications to the pyrimidine ring can significantly influence the compound's efficacy and specificity as a TRK inhibitor .
Pharmacological Applications
Due to its inhibitory effects on TRKs, this compound is being investigated for its potential as a therapeutic agent in several areas:
- Cancer Treatment : The compound shows promise in targeting various cancers where TRK signaling is dysregulated. Its ability to inhibit cancer cell proliferation has been demonstrated in vitro using established cancer cell lines.
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), highlighting its potential in treating inflammatory diseases .
Case Studies
- Colorectal Cancer : A study demonstrated that this compound effectively reduced tumor growth in xenograft models by inhibiting TRK signaling pathways, leading to decreased cell proliferation and increased apoptosis .
- Non-Small Cell Lung Cancer (NSCLC) : In vitro assays indicated that this compound could significantly reduce the viability of NSCLC cells by blocking the activation of downstream signaling pathways associated with TRK activity.
- Inflammatory Models : In animal models of inflammation, derivatives of this compound showed reduced edema and inflammatory markers, supporting its role as an anti-inflammatory agent .
Properties
IUPAC Name |
4-chloro-2-(cyclopropylmethyl)-6-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-6-4-8(10)12-9(11-6)5-7-2-3-7/h4,7H,2-3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDXLKSMRZROJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CC2CC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.